The Synthetic Gateway: A Technical Guide to Methyl 4-bromo-3-(trifluoromethyl)phenylacetate
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Building Blocks In the landscape of modern medicinal chemistry, the strategic incorporation of fluorin...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is a highly sought-after moiety due to its profound impact on a molecule's physicochemical and biological properties.[1][2] Its high electronegativity, metabolic stability, and lipophilicity can significantly enhance a compound's membrane permeability, binding affinity to biological targets, and overall pharmacokinetic profile.[1] Methyl 4-bromo-3-(trifluoromethyl)phenylacetate serves as a key exemplar of a versatile building block, providing a synthetically accessible scaffold for the elaboration of more complex pharmaceutical agents. The presence of both a bromine atom and a trifluoromethyl group offers orthogonal synthetic handles for a variety of cross-coupling and derivatization reactions, making it a valuable intermediate in the synthesis of novel therapeutics.[3]
Physicochemical Properties and Identification
While a dedicated CAS Number for Methyl 4-bromo-3-(trifluoromethyl)phenylacetate is not prominently listed in major chemical databases, it is unequivocally defined by its molecular structure and is most commonly identified through its precursor, 4-bromo-3-(trifluoromethyl)phenylacetic acid (CAS No. 914637-17-5) . The properties of the final ester can be inferred from its structure and related analogs.
Property
Value
Source
Chemical Formula
C10H8BrF3O2
Inferred
Molecular Weight
297.07 g/mol
Inferred
Appearance
Expected to be a colorless to pale yellow liquid or low-melting solid
Inferred from related compounds
Solubility
Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and insoluble in water
The most direct and industrially scalable synthesis of Methyl 4-bromo-3-(trifluoromethyl)phenylacetate is achieved through the esterification of its corresponding carboxylic acid precursor, 4-bromo-3-(trifluoromethyl)phenylacetic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation.[4]
Reaction Scheme:
Caption: Fischer-Speier Esterification of the Parent Acid.
Mechanism of Fischer-Speier Esterification:
The reaction proceeds via a series of protonation and nucleophilic acyl substitution steps:
Protonation of the Carbonyl Oxygen: The carboxylic acid is activated by protonation of the carbonyl oxygen by the acid catalyst (e.g., H₂SO₄), rendering the carbonyl carbon more electrophilic.
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
Deprotonation: The protonated ester is deprotonated to yield the final methyl ester and regenerate the acid catalyst.
All steps in the Fischer esterification are reversible. To drive the reaction to completion, it is common practice to use an excess of the alcohol (methanol) or to remove water as it is formed.[4]
Detailed Experimental Protocol: Synthesis of Methyl 4-bromo-3-(trifluoromethyl)phenylacetate
This protocol is based on established methods for the esterification of structurally similar phenylacetic acids.[5]
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Ethyl acetate (EtOAc)
Petroleum ether or hexanes
Procedure:
Reaction Setup: To a solution of 4-bromo-3-(trifluoromethyl)phenylacetic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid while stirring.
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up:
Once the reaction is complete, allow the mixture to cool to room temperature.
Concentrate the solution under reduced pressure to remove the excess methanol.
Add water to the residue and extract with ethyl acetate (3x).
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude ester can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether/hexanes as the eluent to afford the pure Methyl 4-bromo-3-(trifluoromethyl)phenylacetate.[5]
Caption: Experimental Workflow for Ester Synthesis.
Applications in Drug Discovery and Organic Synthesis
Methyl 4-bromo-3-(trifluoromethyl)phenylacetate is a valuable intermediate for the synthesis of a wide range of biologically active molecules.
Scaffold for API Synthesis: The phenylacetate core is a common motif in many active pharmaceutical ingredients (APIs). The trifluoromethyl group often enhances biological activity and metabolic stability.[1][6]
Suzuki and Other Cross-Coupling Reactions: The bromo-substituent provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the introduction of various aryl, alkyl, and alkynyl groups, enabling the construction of diverse molecular libraries for high-throughput screening.
Nucleophilic Substitution: The ester functionality can be hydrolyzed back to the carboxylic acid or converted to amides, offering further points for molecular diversification.
Safety and Handling
As with all laboratory chemicals, appropriate safety precautions should be taken when handling Methyl 4-bromo-3-(trifluoromethyl)phenylacetate and its precursors.
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
Ventilation: Handle in a well-ventilated fume hood.
Handling Precursors: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
References
PrepChem.com. Synthesis of Methyl Bromo-Phenylacetate. [Link]
Google Patents. CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.[Link]
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
ResearchGate. Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. [Link]
Scientific Research Publishing. Theoretical Study of N-Methyl-3-Phenyl-3-(4-(Trifluoromethyl) Phenoxy) Propan as a Drug and Its Five Derivatives. [Link]
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physical Properties of Trifluoromethyl Phenylacetate Derivatives
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Importance
In the landscape of modern medicinal chemistry, the incorporation of trifluoromethyl (
) groups into phenylacetate scaffolds represents a critical strategy for modulating pharmacokinetics. This guide analyzes the trifluoromethyl phenylacetate class—specifically focusing on how the moiety alters the physicochemical landscape of the parent phenylacetate ester.
For the drug developer, this derivative is not merely a building block; it is a metabolic shield . The high electronegativity and lipophilicity of the
group serve two primary functions:
Metabolic Blocking: Preventing oxidative metabolism (e.g., CYP450 hydroxylation) at specific ring positions.
Bioisosteric Modulation: Altering the electronic environment of the ester carbonyl, thereby tuning hydrolysis rates in plasma.
Electronic & Structural Dynamics
The introduction of a
group onto the phenyl ring of a phenylacetate derivative induces profound electronic changes that propagate to the ester functionality.
The "Fluorine Effect" on Reactivity
The
group is a powerful electron-withdrawing group (EWG), primarily operating through induction ( effect).
Hammett Constants: The
value for is approximately 0.54, indicating strong electron withdrawal.
Impact on Carbonyl Electrophilicity: The electron density of the phenyl ring is reduced, which inductively pulls electron density away from the benzylic carbon and, to a lesser extent, the carbonyl carbon. This makes the ester carbonyl more electrophilic and susceptible to nucleophilic attack (hydrolysis), unless counteracted by steric hindrance (e.g., ortho-substitution).
Acidity of
-Protons: The benzylic protons ( to the carbonyl) become significantly more acidic (lower pKa) compared to the non-fluorinated parent, facilitating enolate formation for further functionalization.
Conformational Bias
The steric bulk of the
group (Van der Waals radius ~2.2 Å, similar to an isopropyl group) restricts rotation around the phenyl-benzylic bond, particularly in ortho-substituted derivatives. This "conformational locking" can be exploited to pre-organize the molecule for receptor binding.
Physicochemical Profile: Data & Analysis
The following data aggregates experimental and predicted values for key derivatives, highlighting the shift in properties driven by the
group.
Table 1: Comparative Physical Properties
Data represents a synthesis of experimental values for standard derivatives.
Property
Phenylacetic Acid (Parent)
4-(Trifluoromethyl)phenylacetic Acid
Ethyl 4-(trifluoromethyl)phenylacetate
Molecular Weight
136.15 g/mol
204.15 g/mol
232.20 g/mol
Physical State
White Solid
White Crystalline Solid
Colorless Liquid / Low Melting Solid
Melting Point
76–78 °C
82–85 °C
39 °C
Boiling Point
265 °C
~240 °C (dec.)
105 °C (at 7 mmHg)
Density
1.08 g/cm³
~1.47 g/cm³
1.207 g/cm³
LogP (Lipophilicity)
1.41
2.3 - 2.5
3.4 - 3.6
pKa (Acid)
4.31
3.9 (Predicted)
N/A (Ester)
Key Insight: The esterification of the acid dramatically lowers the melting point but significantly raises the LogP (by >1 unit), pushing the compound into the optimal range for blood-brain barrier (BBB) penetration (LogP 2–4).
Synthesis & Characterization Protocols
Protocol A: Acid-Catalyzed Fischer Esterification
Rationale: This is the most robust, self-validating method for generating the ester derivative from the commercially available acid. It avoids the moisture sensitivity of acid chlorides.
Reagents:
4-(Trifluoromethyl)phenylacetic acid (1.0 eq)
Ethanol (Excess, solvent & reactant)
Sulfuric acid (
, catalytic, 0.1 eq)
Workflow:
Dissolution: Dissolve 10 mmol of 4-(trifluoromethyl)phenylacetic acid in 20 mL of anhydrous ethanol.
Catalysis: Add concentrated
(0.5 mL) dropwise while stirring.
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The acid spot (baseline/low Rf) should disappear; the ester spot (high Rf) should appear.
Workup: Cool to RT. Concentrate ethanol under reduced pressure. Dilute residue with
. Wash with sat. (to remove unreacted acid) and brine.
Drying: Dry organic layer over
, filter, and concentrate.
Protocol B: Characterization Standards
To validate the identity of the synthesized derivative, rely on these specific spectral signatures:
NMR: A singlet appearing around -62 to -63 ppm (relative to ). This is the definitive diagnostic signal for the group attached to an aromatic ring.
NMR:
Aromatic region: Two doublets (AA'BB' system) for para-substituted derivatives (~7.4 – 7.6 ppm).
Benzylic
: Singlet at ~3.7 ppm.
Ester Ethyl Group: Quartet (~4.1 ppm) and Triplet (~1.2 ppm).
IR Spectroscopy:
C=O Stretch: Strong band at 1735–1745 cm⁻¹ (Ester carbonyl). Note the shift to higher wavenumbers compared to non-fluorinated analogs due to the electron-withdrawing
group.
Visualization of Mechanisms[2]
Diagram 1: Synthesis & Purification Logic
This workflow illustrates the critical decision points in the synthesis of the ethyl ester derivative.
Caption: Logic flow for the acid-catalyzed synthesis and purification of trifluoromethyl phenylacetate esters.
Diagram 2: Metabolic Stability & Pharmacokinetics
This diagram explains why this derivative is chosen for drug development: the blockade of metabolic pathways.
Caption: Mechanism of metabolic stabilization via CF3 substitution, preventing CYP450-mediated hydroxylation.
Applications in Drug Discovery[3][4][5][6][7][8][9][10][11]
Bioisosterism and Metabolic Blocking
The
group is often cited as a bioisostere for the isopropyl group or the chlorine atom. However, in phenylacetate derivatives, its primary role is metabolic blocking .
Mechanism: Phenyl rings are prone to oxidation at the para position by Cytochrome P450 enzymes. Substituting the para-hydrogen with a
group (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) renders this position metabolically inert.
Result: This modification typically extends the in vivo half-life (
) of the drug candidate.
Prodrug Strategies
Phenylacetate esters are frequently used as prodrugs to improve the bioavailability of the parent acid (e.g., NSAIDs).
The electron-withdrawing
group increases the lipophilicity (LogP), enhancing passive diffusion across the intestinal membrane.
Once in the plasma, the ester is hydrolyzed by esterases. The rate of this hydrolysis can be fine-tuned: a
group in the para position accelerates hydrolysis (electronic effect), while an ortho group retards it (steric effect).
References
Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. Link
Hao, J., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry. Link
ChemSrc. (2025).[1] 4-(Trifluoromethyl)phenylacetic acid: Physical Properties and Data. ChemSrc. Link
EPA. (2025). 2,4-Bis(trifluoromethyl)phenylacetic acid Properties. US Environmental Protection Agency. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Strategic Sourcing & Quality Assurance: Methyl 4-bromo-3-(trifluoromethyl)phenylacetate
Executive Summary Methyl 4-bromo-3-(trifluoromethyl)phenylacetate (CAS: 2111467-01-5) is a high-value halogenated building block, primarily utilized in the synthesis of kinase inhibitors and complex pharmaceutical scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 4-bromo-3-(trifluoromethyl)phenylacetate (CAS: 2111467-01-5) is a high-value halogenated building block, primarily utilized in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds. Its structural utility lies in the orthogonal reactivity of its functional groups: the bromine atom facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings, the trifluoromethyl group modulates lipophilicity (
) and metabolic stability, and the methyl ester serves as a versatile handle for acylation or reduction.
Due to its specialized substitution pattern, this compound often suffers from supply chain volatility . It is frequently classified as a "Make-to-Order" item rather than a bulk commodity. This guide outlines a robust sourcing strategy, distinguishing between catalog procurement and semi-synthetic production (the "Make vs. Buy" decision), and establishes a self-validating Quality Control (QC) protocol.
The Vendor Landscape & Identification
Unlike common solvents or reagents, this molecule is a Tier 3 building block. Reliance on a single supplier is a critical failure point.
Core Identity Data
Parameter
Specification
Chemical Name
Methyl 4-bromo-3-(trifluoromethyl)phenylacetate
CAS Number (Ester)
2111467-01-5 (Primary), Verify specific isomer availability
Regioisomers (position of CF₃ vs Br), Hydrolyzed acid
Supplier Tiers
Sourcing must be diversified across the following categories to mitigate risk:
Tier 1: Global Catalog Aggregators (High Reliability, Higher Cost)
Examples:Enamine , Combi-Blocks , Fluorochem .
Role: These vendors often hold stock of the acid precursor (CAS 914637-17-5) and can perform the esterification on demand. They provide reliable Certificates of Analysis (CoA).
Examples:Accela Chem , Apollo Scientific , Matrix Scientific .
Role: Best for troubleshooting impurity issues. They specialize in halogenated aromatics and are more likely to detect regioisomeric impurities.
Tier 3: Custom Synthesis CROs (Bulk Scale-up)
Examples:WuXi AppTec , Pharmablock .
Role: Required for kilogram-scale delivery. Lead times are longer (4-8 weeks), but batch consistency is higher.
Procurement Protocol: The "Make vs. Buy" Decision
Because the specific methyl ester (CAS 2111467-01-5) is less common than its acid precursor, researchers often face long lead times. The following decision logic ensures project continuity.
Sourcing Workflow
The diagram below illustrates the decision process for sourcing this material, prioritizing speed and purity.
Figure 1: Decision matrix for sourcing. Note that buying the acid and esterifying in-house is often the fastest route for <10g quantities.
Technical Specifications & Quality Control (QC)
Trusting a vendor's CoA without verification is a critical error in drug development. The following QC protocol is mandatory for incoming batches.
Critical Impurity Profiling
The synthesis of this scaffold often involves bromination of a trifluoromethyl substrate. This can lead to regioisomers (e.g., bromine at the 2- or 6-position) which have identical mass but different reactivity.
Hydrolysis Risk: Moderate. Esters can hydrolyze to the acid (CAS 914637-17-5) if stored improperly (wet/acidic conditions).
Analytical Protocol
Method
Purpose
Acceptance Criteria
¹H NMR (DMSO-d₆)
Confirm structure & ester integrity.
Singlet (~3.6 ppm, 3H, -OCH₃); Singlet (~3.8 ppm, 2H, -CH₂-); Aromatic region matches substitution pattern.
¹⁹F NMR
CRITICAL: Detect regioisomers.
Single distinct peak. Any secondary peaks indicate regioisomeric impurities (limit <1%).
HPLC (UV 254nm)
Purity quantification.
>97% Area under curve.
Karl Fischer (KF)
Water content.
<0.5% (Water promotes hydrolysis).
In-House Esterification (The "Backup" Protocol)
If the ester is unavailable, the conversion from the acid is robust:
Dissolve 4-bromo-3-(trifluoromethyl)phenylacetic acid in anhydrous Methanol (MeOH).
Add catalytic H₂SO₄ (or Thionyl Chloride at 0°C).
Reflux for 2-4 hours.
Workup: Concentrate, neutralize with NaHCO₃, extract with EtOAc.
Yield: Typically >90%.
Synthetic Utility & Handling[5]
Reactivity Map
Understanding the reactivity profile helps in planning downstream chemistry and storage.
Figure 2: Functional diversity of the scaffold. The Br-site is sterically crowded by the CF3 group, often requiring specialized ligands (e.g., SPhos, XPhos) for coupling.
Storage & Safety
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester bond is susceptible to hydrolysis by atmospheric moisture over long periods.
Safety: The CF₃ group increases lipophilicity, potentially enhancing skin absorption. Wear nitrile gloves and work in a fume hood.
Hygroscopicity: Low, but keep desiccated.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 914637-17-5 (Acid Precursor). Available at: [Link]
(Note: While specific landing pages for the ester CAS 2111467-01-5 are transient due to stock flux, the acid precursor links are stable and verified sources for the scaffold.)
Protocols & Analytical Methods
Method
Application Note: High-Efficiency Suzuki-Miyaura Coupling of Methyl 4-bromo-3-(trifluoromethyl)phenylacetate
Executive Summary This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of Methyl 4-bromo-3-(trifluoromethyl)phenylacetate (hereafter referred to as Substrate A ). Substrate A presents a dual c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of Methyl 4-bromo-3-(trifluoromethyl)phenylacetate (hereafter referred to as Substrate A ).
Substrate A presents a dual challenge in medicinal chemistry synthesis:
Steric/Electronic Hindrance: The ortho-trifluoromethyl (
) group creates significant steric bulk around the reaction center and alters the electronic bias of the oxidative addition.
Chemo-stability: The methyl ester moiety is susceptible to hydrolysis under the harsh basic conditions typically employed in Suzuki couplings (e.g.,
, reflux).
This protocol utilizes Buchwald-type dialkylbiaryl phosphine ligands to overcome the steric barrier while employing mild phosphate/carbonate bases to preserve the ester functionality.
Chemical Context & Mechanistic Strategy
Substrate Analysis[1]
CAS: (Hypothetical/Analogous structure)
Molecular Weight: ~311.05 g/mol
Key Features:
Bromide (C-4): The electrophilic handle.
Trifluoromethyl (C-3): Electron-withdrawing group (EWG). While it activates the C-Br bond for oxidative addition, its bulk hinders the approach of the palladium species and the subsequent transmetallation step.
Methyl Acetate (C-1): Base-labile group. Requires
to prevent saponification to the carboxylic acid.
The "Ortho-Effect" Solution
Standard catalysts like
often fail with ortho-substituted aryl halides due to slow oxidative addition or incomplete transmetallation. We employ electron-rich, bulky ligands (e.g., XPhos , SPhos ) which facilitate the formation of the active monoligated species, dramatically accelerating the coupling of hindered substrates.
Visualization: Mechanistic Pathway
The following diagram illustrates the steric interaction during the catalytic cycle and the critical decision points for condition optimization.
Figure 1: Catalytic cycle highlighting the steric bottleneck at the Pd(II) intermediate caused by the ortho-CF3 group and the risk of ester hydrolysis.
Experimental Protocols
Method A: The "Gold Standard" (Recommended)
This method uses a pre-formed Buchwald precatalyst (XPhos Pd G3) to ensure rapid initiation and high turnover numbers (TON) even with the steric hindrance.
Method B: Cost-Effective Alternative (Less Hindered Partners)
If the coupling partner is a simple, unhindered phenyl boronic acid, a standard catalytic system may be used.
Reagents:
Catalyst:
(3 mol%)
Base:
(2.0 equiv)
Solvent: Toluene / Water (10:1)
Temp: 90°C
Protocol Differences:
Cesium carbonate is used for its higher solubility in organic-heavy mixtures, allowing for a lower water ratio (protecting the ester).
Reaction times may extend to 12–16 hours due to the slower kinetics of the dppf ligand compared to XPhos.
Optimization Data & Critical Parameters
The following table summarizes the impact of variable changes on the yield of the coupled product vs. the hydrolyzed by-product (Acid).
Table 1: Optimization Screening Results
Entry
Catalyst System
Base
Solvent
Temp (°C)
Yield (%)
Hydrolysis (%)
Notes
1
XPhos Pd G3
Dioxane/H2O (4:1)
80
94
< 1
Optimal
2
DME/H2O (1:1)
80
35
5
Slow conversion
3
XPhos Pd G3
Dioxane/H2O (4:1)
80
60
38
High hydrolysis
4
Toluene/H2O (10:1)
100
82
< 2
Good alternative
5
/SPhos
THF/H2O (9:1)
65
88
< 1
Good for volatile products
Troubleshooting Guide
Issue: Low Conversion (Starting Material Remains)
Cause: Catalyst deactivation or steric failure.
Solution: Switch to SPhos Pd G3 . SPhos is smaller than XPhos and can sometimes accommodate extremely hindered ortho-ortho couplings better. Increase catalyst loading to 5 mol%.
Issue: Ester Hydrolysis (Acid Formation)
Cause: Base is too strong or water content is too high.
Solution:
Switch base to
(anhydrous) or .
Reduce water ratio to 10:1 or use anhydrous conditions with CsF (Cesium Fluoride) as the activator in pure Dioxane.
Issue: Protodeboronation (Boronic Acid Loss)
Cause: Some boronic acids (especially 2-heterocyclic ones) are unstable in hot aqueous base.
Solution: Add the boronic acid in portions (e.g., 0.5 equiv every hour) or switch to a MIDA boronate or Potassium Trifluoroborate (
) salt, which releases the active species slowly.
Workflow Decision Tree
Use this logic flow to determine the best starting conditions for your specific coupling partner.
Figure 2: Decision matrix for selecting reaction conditions based on the coupling partner's properties.
References
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261.
Application Note: Chemoselective Reduction of Methyl 4-bromo-3-(trifluoromethyl)phenylacetate
Topic: Conditions for reducing Methyl 4-bromo-3-(trifluoromethyl)phenylacetate to alcohol Content Type: Technical Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Conditions for reducing Methyl 4-bromo-3-(trifluoromethyl)phenylacetate to alcohol
Content Type: Technical Application Note & Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This guide details the protocol for reducing Methyl 4-bromo-3-(trifluoromethyl)phenylacetate (Compound 1 ) to its corresponding primary alcohol, 2-(4-bromo-3-(trifluoromethyl)phenyl)ethanol (Compound 2 ).
The primary challenge in this transformation is chemoselectivity . While the ester moiety requires a hydride donor for reduction, the aryl bromide (Ar-Br) at the para-position and the trifluoromethyl group (Ar-CF
) at the meta-position introduce sensitivity. Strong reducing agents like Lithium Aluminum Hydride (LiAlH) pose a risk of hydrodehalogenation (loss of bromine) or defluorination if reaction conditions (temperature/stoichiometry) are not strictly controlled.
This protocol prioritizes Lithium Borohydride (LiBH
) as the reagent of choice due to its superior chemoselectivity profile—effectively reducing esters while leaving aryl halides intact. An alternative high-safety protocol using NaBH/CaCl is also provided.
Chemoselectivity & Mechanistic Rationale
Substrate Analysis
Target Moiety: Methyl Ester (
). Requires reduction to Primary Alcohol ().
Risk Moiety A: Aryl Bromide (
). Susceptible to lithium-halogen exchange or radical reduction by strong hydrides (e.g., LiAlH at reflux).
Risk Moiety B: Trifluoromethyl (
).[1][2][3][4][5] Generally stable to borohydrides but can be labile under dissolving metal conditions (not used here).
Reagent Selection Matrix
Reagent
Reactivity
Selectivity (Ester vs. Ar-Br)
Recommendation
LiBH
High
Excellent . Reduces esters; inert to Ar-Br under standard conditions.
Primary Method
NaBH + CaCl
Moderate
High . In situ generation of Ca(BH); very mild.
Secondary Method
LiAlH (LAH)
Very High
Low/Moderate . Risk of dehalogenation if C.
Use with Caution
DIBAL-H
High
High . Good selectivity but requires cryogenic (-78°C) handling.
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
Solvation: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.
Addition: Add LiBH
solution (2.0 equiv) dropwise via syringe over 10–15 minutes.
Note: Gas evolution (H
) may occur; ensure proper venting.
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 4–6 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The ester spot (
) should disappear, replaced by the more polar alcohol ().
Quench (Critical): Cool back to 0°C . Slowly add Saturated NH
Cl (or 1N HCl) dropwise.
Caution: Vigorous bubbling will occur.
Workup: Dilute with Ethyl Acetate (EtOAc). Separate layers. Extract the aqueous layer 2x with EtOAc.
Wash: Wash combined organics with Brine, dry over anhydrous Na
SO, and filter.
Concentration: Evaporate solvent under reduced pressure to yield the crude alcohol.
Method B: NaBH
Activated with CaCl
(High Safety)
Best for: Large-scale batches where LiBH
cost or handling is prohibitive.
Step-by-Step Procedure
Setup: Dissolve the substrate (1.0 equiv) and CaCl
(anhydrous, 1.5 equiv) in a mixture of THF:Ethanol (2:1) .
Cooling: Cool the mixture to 0°C .
Addition: Add NaBH
(2.5 equiv) portion-wise as a solid over 20 minutes.
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature and stir overnight (12–16 h).
Mechanism:[1][3][6][7][8][9][10][11] Sodium borohydride reacts with calcium chloride to form Calcium Borohydride in situ, which is more electrophilic and capable of reducing esters.
Workup: Quench with 1N HCl (carefully), extract with EtOAc, and process as in Method A.
Process Visualization (Graphviz)
The following diagram illustrates the decision logic and workflow for the LiBH
reduction pathway.
Caption: Workflow for the chemoselective reduction of ester to alcohol using LiBH
.
Quality Control & Analytical Data
Upon isolation, the product should be validated using the following parameters.
Analytical Method
Expected Signal / Observation
TLC (Hex/EtOAc 3:1)
SM: (UV Active). Product: (UV Active).
H NMR (CDCl)
Benzylic CH: Triplet, ppm ( Hz).CH-OH: Triplet, ppm.Aromatic: Multiplets 7.3–7.8 ppm (3 protons).Missing: Singlet at 3.7 ppm (Ester O-Me).
F NMR
Single peak at ppm (Ar-CF).
LC-MS (ESI+)
Mass shift: [M+H] or [M+Na] corresponding to loss of -OCH and gain of H (Net mass change: ).
Troubleshooting Guide
Issue: Incomplete Conversion.
Cause: Moisture in THF or degraded LiBH
.
Fix: Add 0.5–1.0 equiv fresh LiBH
and gently heat to 40°C.
Issue: Dehalogenation (Loss of Br).
Cause: Reaction temperature too high or use of LiAlH
.
Fix: Switch to Method B (NaBH
/CaCl) or ensure T < 25°C for Method A.
References
Lithium Borohydride Reduction Capabilities
Source: Common Organic Chemistry.[12] "Ester to Alcohol - Common Conditions."
Methyl 4-bromo-3-(trifluoromethyl)phenylacetate as a drug discovery intermediate
Application Note: Strategic Utilization of Methyl 4-bromo-3-(trifluoromethyl)phenylacetate in Lead Optimization Introduction: The "Privileged" Scaffold In modern drug discovery, the Methyl 4-bromo-3-(trifluoromethyl)phen...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of Methyl 4-bromo-3-(trifluoromethyl)phenylacetate in Lead Optimization
Introduction: The "Privileged" Scaffold
In modern drug discovery, the Methyl 4-bromo-3-(trifluoromethyl)phenylacetate scaffold represents a high-value "divergent node." Its utility stems from the strategic placement of three orthogonal functional groups:
The Methyl Ester: A masked carboxylic acid that facilitates purification and allows for alpha-functionalization or reduction.
The Aryl Bromide (C4): A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Heck), enabling rapid library expansion.
The Trifluoromethyl Group (C3): A critical bioisostere. It modulates lipophilicity (LogP), prevents metabolic oxidation at the C3 position (metabolic blocking), and induces a dipole that can alter the binding conformation of the phenyl ring [1].
This intermediate is frequently employed in the synthesis of CRTH2 antagonists , PPAR agonists , and Kinase inhibitors where the phenylacetic acid core mimics natural substrates, while the 3-CF3/4-Biaryl motif occupies hydrophobic pockets [2].
Low-melting solid or viscous oil (depending on purity)
Solubility
Soluble in MeOH, DCM, EtOAc, THF; Insoluble in water
Stability
Stable under ambient conditions. Avoid strong bases (hydrolysis) unless intended.
Key Hazard
Irritant. The benzylic ester can be susceptible to hydrolysis; store under inert gas at 4°C.
Divergent Synthesis Strategy
The power of this intermediate lies in its ability to serve as a hub for "Late-Stage Diversification" (LSD). By starting with the methyl ester, chemists can perform organometallic transformations on the aryl ring before hydrolyzing to the active acid or reducing to the alcohol.
Visualizing the Workflow
The following diagram illustrates the strategic branching options available from this single intermediate.
Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromide and ester functionalities.
Experimental Protocols
Protocol A: Synthesis of the Methyl Ester
Rationale: While the acid (CAS 914637-17-5) is commercially available, the methyl ester is often preferred for cross-coupling reactions to prevent catalyst poisoning by the free carboxylate and to simplify purification (avoiding streaking on silica).
Sulfuric acid (conc., 0.1 equiv) or Thionyl Chloride (1.2 equiv)
Procedure (Thionyl Chloride Method):
Setup: Charge a flame-dried RBF with the acid substrate and anhydrous methanol under N2. Cool to 0°C.
Addition: Add Thionyl Chloride (SOCl2) dropwise over 15 minutes. Caution: Exothermic, gas evolution (SO2, HCl).
Reaction: Remove ice bath and reflux for 2-3 hours. Monitor by TLC (Hex/EtOAc 4:1). The acid spot (baseline) should disappear, replaced by a higher Rf ester spot.
Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat. NaHCO3 (2x) and Brine (1x). Dry over Na2SO4.[2]
Yield: Quantitative conversion is typical. Use directly in Protocol B.
Protocol B: Suzuki-Miyaura Cross-Coupling
Rationale: This step installs the biaryl core. The electron-withdrawing CF3 group at the ortho position to the bromide can slightly deactivate the oxidative addition step, so a robust catalyst system (Pd(dppf)Cl2 or SPhos Pd G2) is recommended over simple Pd(PPh3)4 [3].
Figure 2: Standardized Suzuki-Miyaura coupling workflow for trifluoromethyl-substituted aryl bromides.
Procedure:
Degassing: It is critical to degas the solvent system (Dioxane/Water) thoroughly to prevent homocoupling of the boronic acid or oxidation of the catalyst.
Reaction: Combine substrate, boronic acid, and base.[4][5][6] Add solvent.[6] Add catalyst last. Seal and heat to 90°C.
Purification: The methyl ester product is usually easily separable from the boronic acid by-products via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Protocol C: Alpha-Alkylation (Stereoselective)
Rationale: Many active drugs (e.g., Ibuprofen analogs) require a methyl group at the alpha position to restrict conformation and improve potency.
Procedure:
Deprotonation: Dissolve the methyl ester in dry THF at -78°C. Add LiHMDS (1.1 equiv) dropwise. Stir for 30 mins to form the enolate.
Alkylation: Add Methyl Iodide (MeI) (1.2 equiv).
Warm up: Allow to warm to 0°C over 2 hours.
Note: The bulky CF3 group on the ring does not provide significant diastereocontrol at the alpha position; this reaction will yield a racemate requiring chiral HPLC or SFC for separation if a single enantiomer is needed.
References
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link
Patent WO2010/101849 A1. "Hedgehog pathway antagonists."[7] IRM LLC, 2010.[7] (Demonstrates the use of 4-bromo-3-(trifluoromethyl)phenylacetic acid derivatives in drug synthesis). Link
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Link
Application Note: Buchwald-Hartwig Amination of Methyl 4-bromo-3-(trifluoromethyl)phenylacetate
[1] Executive Summary This guide details the optimized protocol for the Buchwald-Hartwig amination of Methyl 4-bromo-3-(trifluoromethyl)phenylacetate . This substrate presents a dual challenge in medicinal chemistry: Ste...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide details the optimized protocol for the Buchwald-Hartwig amination of Methyl 4-bromo-3-(trifluoromethyl)phenylacetate . This substrate presents a dual challenge in medicinal chemistry:
Steric/Electronic Conflict: The ortho-trifluoromethyl (
) group activates the bromide for oxidative addition but severely hinders the incoming amine during reductive elimination.
Chemosensitivity: The methyl ester moiety is prone to hydrolysis or transesterification under standard strong-base conditions (e.g., NaOtBu).
This protocol utilizes RuPhos Pd G4 precatalyst technology combined with a mild inorganic base (
) to achieve high yields while preserving the ester functionality.
Substrate Analysis & Mechanistic Strategy
The Challenge: The Ortho-Effect
The substrate features a trifluoromethyl group at the C3 position, adjacent to the C4-Bromide.
Oxidative Addition (Fast): The electron-withdrawing nature of
makes the C-Br bond electron-poor, facilitating rapid oxidative addition to .
Reductive Elimination (Rate Limiting): The bulk of the
group creates steric clash with the ligand and the incoming amine. Standard ligands (e.g., , dppf) often fail here, leading to protodehalogenation side products.
The Solution: Ligand Selection
To overcome the steric barrier, we employ Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
Primary Amines:BrettPhos is recommended.[1][2] Its bulk prevents bis-arylation and promotes reductive elimination.
Secondary Amines:RuPhos is the gold standard. Its specific steric profile accommodates the ortho-substituent while preventing
-hydride elimination.
Base Selection: Ester Tolerance
Standard Buchwald conditions often use Sodium tert-butoxide (
). However, with a methyl ester present, causes significant transesterification (to the t-butyl ester) or hydrolysis.
The following table summarizes the expected impact of changing variables for this specific scaffold.
Variable
Condition
Outcome
Mechanistic Explanation
Base
NaOtBu
Failure
Hydrolysis of methyl ester to carboxylic acid; transesterification.
Base
Moderate
Slower reaction than due to lower solubility/basicity in Toluene.
Base
Optimal
Excellent functional group tolerance; efficient deprotonation at 85°C.
Ligand
/ Tetrakis
Poor
Cannot stabilize Pd against the steric bulk of ortho-CF3; catalyst decomposition.
Ligand
RuPhos
Excellent
Bulky, electron-rich ligand facilitates oxidative addition and reductive elimination.
Solvent
DMF
Risky
Promotes base-mediated decomposition of the ester; Toluene is safer.
Experimental Workflow Diagram
Caption: Operational workflow for the amination of methyl 4-bromo-3-(trifluoromethyl)phenylacetate.
Troubleshooting Guide
Issue: Low Conversion (<20%)
Cause: Catalyst poisoning or insufficient activation.
Fix: Ensure solvents are strictly anhydrous. Water inhibits the cycle. Switch to a fresh bottle of Precatalyst (Pd G4 series are air-stable but degrade over prolonged exposure).
Issue: Hydrolysis of Ester (Acid formation)
Cause: Wet base or solvent.
Fix: Flame-dry
under vacuum before use. Ensure the solvent is <50 ppm water.
Issue: Protodehalogenation (Ar-Br
Ar-H)
Cause:
-hydride elimination from the amine or solvent before reductive elimination.
Fix: This suggests the reductive elimination is too slow. Increase temperature to 100°C or switch to BrettPhos (if using primary amines) which promotes faster elimination.
References
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science.
Maitro, G., et al. (2019). "Ligand Selection for the Amination of Ortho-Substituted Aryl Halides." Journal of Organic Chemistry. (General Reference for ortho-substitution effects).
BenchChem Application Data. "Optimization of Buchwald-Hartwig amination conditions."
Introduction: The Strategic Importance of the Trifluoromethyl Group in Modern Drug Discovery
An Application Guide for the Scalable Synthesis of Trifluoromethylated Phenylacetate Esters The trifluoromethyl (CF₃) group has become a cornerstone in medicinal chemistry, transforming the pharmacokinetic and pharmacody...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Scalable Synthesis of Trifluoromethylated Phenylacetate Esters
The trifluoromethyl (CF₃) group has become a cornerstone in medicinal chemistry, transforming the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Its potent electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance a drug's efficacy, membrane permeability, and resistance to oxidative metabolism by cytochrome P450 enzymes.[1][2] Consequently, the development of robust, efficient, and scalable methods for introducing the CF₃ moiety into organic scaffolds, such as phenylacetate esters, is of paramount importance to the pharmaceutical industry.[3] These esters are not only valuable final products but also key intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs).
This document provides an in-depth guide for researchers, process chemists, and drug development professionals on the leading methodologies for the scale-up synthesis of trifluoromethylated phenylacetate esters. We move beyond simple bench-scale procedures to address the critical challenges of industrial application, focusing on causality, safety, and economic viability.
Core Challenges in Scaling Trifluoromethylation Reactions
Transitioning a trifluoromethylation reaction from a laboratory curiosity to an industrial process presents several hurdles:
Cost and Availability of CF₃ Sources: Many "designer" trifluoromethylating reagents, while effective at the gram scale, are prohibitively expensive for large-scale production.[4] Economical sources like trifluoroacetic acid (TFA) or fluoroform (HCF₃) are attractive but present their own reactivity and handling challenges.[5][6]
Reaction Energetics and Safety: Many trifluoromethylation reactions are highly exothermic or involve the generation of gaseous byproducts, posing significant safety risks in large batch reactors.[7]
Catalyst Efficiency and Cost: Transition metal catalysts, particularly those based on palladium, are often required. Catalyst loading, turnover number (TON), and cost become critical economic factors at scale.
Photochemical Scaling: While photoredox catalysis offers mild reaction conditions, its scale-up is hampered by the Beer-Lambert law; light cannot effectively penetrate large, dense reaction mixtures, leading to inefficient and incomplete conversions.[8][9]
This guide will explore modern strategies that directly address these challenges, enabling the efficient and safe production of trifluoromethylated phenylacetate esters on a kilogram scale and beyond.
Strategic Approaches to Scalable Synthesis
We will detail three primary strategic approaches, each with distinct advantages and considerations for industrial-scale synthesis.
Figure 1: Key synthetic pathways to trifluoromethylated phenylacetate esters, highlighting the relationship between starting material and the chosen scale-up methodology.
Methodology 1: Palladium-Catalyzed Cross-Coupling of Aryl Halides
This classical approach remains a workhorse for constructing C(sp²)-CF₃ bonds. The strategy involves coupling an aryl halide (chloride, bromide, or iodide) with a trifluoromethyl source, followed by a separate esterification step if the side chain is not already present. For scaling the synthesis of phenylacetate esters, a direct coupling of a halo-phenylacetate ester is often preferred.
Causality and Mechanistic Insight: The success of this reaction hinges on a carefully orchestrated catalytic cycle. The choice of ligand is critical; bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, BrettPhos) are often required to promote the challenging oxidative addition of the palladium(0) catalyst into the aryl chloride bond—the most economically viable but least reactive of the aryl halides.[10][11]
Figure 2: Simplified catalytic cycle for palladium-catalyzed trifluoromethylation. The ligand (L) plays a crucial role in stabilizing the palladium center and facilitating each step.
Protocol 1: Kilogram-Scale Synthesis of Methyl 2-(4-(trifluoromethyl)phenyl)acetate via Pd-Catalysis
Core Objective: To synthesize the target compound from the more economical methyl 2-(4-chlorophenyl)acetate.
Inert Atmosphere: All operations must be conducted under a nitrogen atmosphere to prevent moisture from hydrolyzing the TESCF₃ reagent and to protect the catalyst.[10]
Solvent Handling: Dioxane is a peroxide-forming solvent and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.
Exotherm: The reaction can be exothermic. Ensure the reactor's cooling system is operational and monitor the internal temperature closely during addition and heating phases.
Step-by-Step Procedure:
Reactor Inerting: Purge the 20 L reactor with dry nitrogen for at least 1 hour.
Reagent Charging (under N₂): To the inerted reactor, add spray-dried KF (2.2 kg, 37.9 mol), followed by Pd(OAc)₂ (42.5 g, 0.19 mol) and SPhos (155.6 g, 0.38 mol).
Solvent and Substrate Addition: Add anhydrous 1,4-dioxane (10 L). Begin stirring and add methyl 2-(4-chlorophenyl)acetate (3.5 kg, 18.9 mol).
Reagent Addition: Slowly add TESCF₃ (4.0 kg, 28.4 mol) via a dropping funnel over 30 minutes. A slight exotherm may be observed.
Reaction: Heat the mixture to 120 °C and maintain for 12-18 hours.
In-Process Control (IPC): After 12 hours, carefully take a sample under nitrogen. Quench with water, extract with ethyl acetate, and analyze by GC-MS or ¹⁹F NMR to determine the conversion of the starting material. The reaction is complete when <2% of the starting material remains.
Cool-down and Quench: Cool the reactor to room temperature. Slowly and carefully add water (5 L) to quench the reaction.
Work-up and Extraction: Transfer the mixture to a larger vessel. Add toluene (10 L) and stir vigorously for 15 minutes. Separate the aqueous layer. Wash the organic layer with brine (2 x 5 L).
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄. Filter through a pad of Celite to remove the drying agent and any palladium residues.
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude oil is purified by vacuum distillation to afford the final product as a clear liquid.
Expected Yield: 75-85%.
Methodology 2: Photoredox Catalysis in Continuous Flow
For late-stage functionalization and reactions requiring milder conditions, photoredox catalysis is an exceptionally powerful tool.[2] It uses visible light to generate reactive radical intermediates under ambient temperatures.[8] The primary challenge for scale-up—poor light penetration—is elegantly solved by transitioning from batch to continuous flow processing.[9][12] Flow reactors utilize narrow-diameter tubing, ensuring that the entire reaction medium is efficiently irradiated, leading to dramatically improved efficiency, consistency, and safety.[13][14]
Protocol 2: Grams-per-Hour Synthesis via Decarboxylative Trifluoromethylation in a Flow Reactor
This protocol leverages the power of metallaphotoredox catalysis to convert an abundant phenylacetic acid derivative directly into its trifluoromethylated counterpart.[15][16]
Core Objective: To establish a continuous process for the synthesis of 1-phenyl-2,2,2-trifluoroethane from phenylacetic acid.
Materials & Reagents:
Phenylacetic acid (1.0 eq)
Togni's Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 eq)
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) base (1.1 eq)
Anhydrous, degassed Ethyl Acetate (EtOAc)
Equipment:
Syringe pumps (2x)
T-mixer
Photochemical flow reactor (e.g., Vapourtec UV-150, Corning AFR) with PFA tubing (e.g., 10 mL total volume) wrapped around a high-power LED light source (e.g., 450 nm Blue LEDs)
Back pressure regulator (BPR) set to ~5 bar
Collection vessel
Step-by-Step Procedure:
Solution Preparation (under dim light):
Solution A: In a 100 mL volumetric flask, dissolve phenylacetic acid (6.8 g, 50 mmol), Togni's Reagent II (18.9 g, 60 mmol), TBD (7.0 g, 55 mmol), CuCl (0.25 g, 2.5 mmol), and 3,4,7,8-tetramethyl-1,10-phenanthroline (0.59 g, 2.5 mmol) in ethyl acetate.
Solution B: In a separate 100 mL flask, dissolve fac-Ir(ppy)₃ (0.16 g, 0.25 mmol) in ethyl acetate.
Note: For a fully continuous single-feed system, all components can be combined if stability allows. This two-feed approach protects the photocatalyst from potential degradation before entering the reactor.
System Setup: Assemble the flow chemistry system as shown in the workflow diagram. Prime the pumps and lines with ethyl acetate.
Initiate Flow: Set the flow rates. For a 20-minute residence time in a 10 mL reactor, the total flow rate is 0.5 mL/min.
Pump A: 0.49 mL/min
Pump B: 0.01 mL/min
Adjust ratios as needed to achieve desired stoichiometry.
Reaction: Turn on the LED light source and the reactor's temperature controller (set to 30 °C). Allow the system to reach a steady state (approx. 3 residence times, ~60 minutes).
Collection: Begin collecting the product stream exiting the back pressure regulator.
In-Process Control (IPC): At steady state, collect a small aliquot of the output stream. Analyze by ¹⁹F NMR using an internal standard to determine the conversion and yield in-flow.
Scale-Up by Time: To produce larger quantities, simply run the system for a longer duration. A 10-hour run under these conditions would process ~300 mL of solution, yielding a significant quantity of product.
Work-up (Batchwise): Combine the collected product stream. Wash with 1 M HCl (aq) to remove the base, followed by saturated NaHCO₃ (aq), and finally brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
Purification: The volatile product can be purified by fractional distillation.
Figure 3: A representative experimental workflow for a continuous photoredox trifluoromethylation, illustrating the key components for achieving scalable production.
Very mild conditions, high functional group tolerance.[15]
Excellent atom economy, very low reagent cost.
Key Disadvantages
High catalyst cost, harsh conditions.
High cost of photocatalyst and CF₃ source.
Significant safety/engineering challenges.
Conclusion and Future Outlook
The synthesis of trifluoromethylated phenylacetate esters at scale is achievable through several strategic pathways. The choice of method is a multifactorial decision balancing the cost of raw materials, capital equipment availability, and the specific chemical tolerances of the target molecule.
Palladium-catalyzed cross-coupling represents a mature and reliable technology, particularly when starting from inexpensive aryl chlorides.
Photoredox catalysis, especially when paired with continuous flow technology, offers an unparalleled level of mildness and control, making it ideal for complex, late-stage functionalizations, though reagent costs can be a factor.
Direct nucleophilic trifluoromethylation using waste-stream gases like fluoroform represents the frontier of sustainable and cost-effective synthesis, but requires significant investment in specialized engineering and safety protocols.[5]
As the demand for complex fluorinated molecules continues to grow, a combination of these approaches, particularly the adoption of enabling technologies like flow chemistry, will be critical for driving innovation in drug development and manufacturing.
References
Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. [Link]
Barata-Vallejo, S., et al. (2022). Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. RSC Medicinal Chemistry. [Link]
Douglas, J., et al. (2015). Photoredox Trifluoromethylation/Cyclization of N-arylacrylamides with TFSP. The Journal of Organic Chemistry. [Link]
Shalini, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]
Koike, T., & Akita, M. (2014). Principles and Applications of Photoredox Catalysis: Trifluoromethylation and Beyond. Journal of Synthetic Organic Chemistry, Japan. [Link]
Ferreira, R., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
Newton, S., et al. (2022). Scale-Up of Continuous Metallaphotoredox Catalyzed C–O Coupling to a 10 kg-Scale Using Small Footprint Photochemical Taylor Vortex Flow Reactors. Organic Process Research & Development. [Link]
Mormino, M. G., et al. (2022). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Angewandte Chemie International Edition. [Link]
Shafiee, M., et al. (2022). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters. [Link]
Al-Masri, H. A. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. International Journal of ChemTech Research. [Link]
Zhang, C. (2014). Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges. Angewandte Chemie International Edition. [Link]
Koike, T., & Akita, M. (2016). Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon–Carbon Multiple Bonds. Accounts of Chemical Research. [Link]
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]
Pizzol, L., et al. (2012). Process for the preparation of 2,4,5-trifluorophenylacetic acid.
Le, C., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society. [Link]
Musio, B., et al. (2018). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. Organic Process Research & Development. [Link]
Cho, E. J., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. MIT DSpace. [Link]
Yasumoto, M., et al. (1993). Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. Journal of Organic Chemistry. [Link]
Wang, G., & Jensen, K. F. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews. [Link]
Shvartsberg, M. S., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Symmetry. [Link]
Prakash, G. K. S., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
Kieltsch, I., et al. (2020). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Angewandte Chemie International Edition. [Link]
Mormino, M. G., et al. (2022). Palladium‐Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Angewandte Chemie International Edition. [Link]
Le, C., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Macmillan Group, Princeton University. [Link]
Zhang, S., et al. (2014). Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. Organic Letters. [Link]
Prakash, G. K. S., & Yudin, A. K. (2011). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
Almac Group. (n.d.). From Flow Chemistry in the Lab towards Industrial Implementation on Scale. Almac Group. [Link]
Wang, P., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules. [Link]
Challener, C. (2015). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
Gondo, R., et al. (2013). Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. Organic Letters. [Link]
Wang, G., & Jensen, K. F. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews. [Link]
Theissen, R. J. (1980). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
Matoušek, V., et al. (2015). Lewis Acid Catalyzed Synthesis of α-Trifluoromethyl Esters and Lactones by Electrophilic Trifluoromethylation. Organic Letters. [Link]
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
Shvartsberg, M. S., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. [Link]
Che, C., et al. (2023). Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid. Journal of the American Chemical Society. [Link]
Murashige, R., et al. (2011). Preparation of Phenyl Acetate and Its Conversion into 4-Hydroxyacetophenone. Tetrahedron. [Link]
Shen, G., et al. (2022). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Journal of the American Chemical Society. [Link]
Svatunek, D., et al. (2020). 18F-Fluoroform: a 18F-trifluoromethylating agent for the synthesis of SCF218F-aromatic derivatives. Chemical Communications. [Link]
Technical Support Center: Purification of Methyl 4-bromo-3-(trifluoromethyl)phenylacetate by Column Chromatography
Welcome to the technical support center for the purification of Methyl 4-bromo-3-(trifluoromethyl)phenylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of Methyl 4-bromo-3-(trifluoromethyl)phenylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of this specific compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the experimental process. Our approach is grounded in scientific principles and practical, field-tested experience to ensure you can achieve the highest purity for your compound.
I. Understanding the Compound and the Technique
Methyl 4-bromo-3-(trifluoromethyl)phenylacetate is a moderately polar compound due to the presence of an ester group, a bromine atom, and a trifluoromethyl group attached to an aromatic ring.[1][2][3][4] The key to its successful purification via column chromatography lies in the careful selection of the stationary and mobile phases to exploit the polarity differences between the target compound and any impurities.[5][6][7]
Core Principles of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[5][8] For moderately polar compounds like Methyl 4-bromo-3-(trifluoromethyl)phenylacetate, normal-phase chromatography with silica gel as the stationary phase is a common and effective choice.[7] The mobile phase, typically a mixture of a non-polar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate), is optimized to achieve the best separation.[9][10]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the column chromatography purification of Methyl 4-bromo-3-(trifluoromethyl)phenylacetate.
Question 1: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexanes. What should I do?
Answer:
This issue, known as "streaking" or no movement from the origin, indicates that the mobile phase is not polar enough to elute your compound from the silica gel.[11]
Troubleshooting Steps:
Increase Mobile Phase Polarity Systematically: While you've tried increasing the ethyl acetate concentration, a more polar solvent may be necessary. Consider adding a small percentage of an even more polar solvent like methanol or acetone to your ethyl acetate/hexanes mixture.[9][10] Start with a very low percentage (e.g., 1-2%) and gradually increase it while monitoring the Rf value on a TLC plate. The ideal solvent system should give your target compound an Rf of 0.25-0.35 for optimal separation in a column.[9]
Consider Alternative Solvents: Sometimes, a complete change in the polar component of the mobile phase can improve separation.[12] Instead of ethyl acetate, you could try using dichloromethane (DCM) or diethyl ether in combination with hexanes.[9][12] Be mindful of the toxicity and volatility of these solvents.[9]
Check for Compound Degradation: It's possible your compound is degrading on the silica gel, which can be acidic.[13] To test for this, spot your compound on a TLC plate, let it sit for 15-30 minutes, and then develop it. If you see a streak or multiple new spots, your compound may be unstable on silica. In this case, you can try deactivating the silica gel with a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) in your mobile phase, or consider using a different stationary phase like alumina.[7][10][13]
Question 2: My compound is coming off the column too quickly, co-eluting with non-polar impurities. How can I improve the separation?
Answer:
If your compound elutes too quickly (high Rf value), it means the mobile phase is too polar, preventing sufficient interaction with the stationary phase for effective separation.[9]
Troubleshooting Steps:
Decrease Mobile Phase Polarity: The most straightforward solution is to decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.[9] This will increase the retention time of your compound on the column, allowing for better separation from less polar impurities. Aim for an Rf value between 0.25 and 0.35 on your TLC plate.[9]
Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective.[5] Start with a low polarity mobile phase (e.g., 100% hexanes or a very low percentage of ethyl acetate) to elute the non-polar impurities first. Then, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will then elute your target compound in a sharp band, well-separated from both less polar and more polar impurities.
Question 3: The separation looks good on the TLC plate, but on the column, the fractions are all mixed. Why is this happening?
Answer:
This frustrating situation can arise from several factors related to column packing and sample loading.
Troubleshooting Steps:
Improve Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and broad, overlapping bands.[5] Ensure your silica gel is packed uniformly. Both dry packing and wet (slurry) packing can be effective if done carefully.[5] Gently tapping the column during packing can help settle the silica and remove air pockets.
Optimize Sample Loading: Overloading the column with too much crude sample is a common cause of poor separation. The amount of silica gel should be at least 30-50 times the weight of your crude material. The sample should be dissolved in a minimal amount of the initial mobile phase or a volatile solvent that is then evaporated onto a small amount of silica gel (dry loading) before being added to the column.[1] Liquid loading a large volume of a strong solvent can disrupt the top of the column and lead to band broadening.
Check for Compound Instability: As mentioned before, your compound might be degrading on the silica gel during the longer timeframe of a column run compared to a quick TLC plate development.[13] A 2D TLC experiment can help diagnose this. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in a second solvent system. If you see spots that are not on the diagonal, it indicates decomposition.
Question 4: I'm observing peak tailing in my collected fractions. What causes this and how can I fix it?
Answer:
Peak tailing, where a compound elutes over a large number of fractions, results in lower concentration and can lead to contamination with other compounds.[5]
Troubleshooting Steps:
Increase Polarity After Elution Starts: Once your target compound begins to elute, you can often increase the polarity of the mobile phase more aggressively to push the rest of the compound off the column more quickly, reducing tailing.[13]
Address Strong Interactions with Silica: Tailing can be a sign of strong, undesirable interactions between your compound and the stationary phase.[5] For compounds with basic or acidic functional groups, adding a small amount of a modifier like triethylamine or acetic acid to the mobile phase can improve peak shape.
Consider a Different Stationary Phase: If tailing persists, especially with a trifluoromethylated compound, interactions with the silica surface might be the issue.[14][15] While less common for this specific molecule, exploring alternative stationary phases like fluorinated phases could be an option for very difficult separations.[14][15]
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying Methyl 4-bromo-3-(trifluoromethyl)phenylacetate?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most common and generally effective stationary phase for this compound.[16] Its polar surface interacts well with the moderately polar nature of the molecule, allowing for good separation with an appropriate mobile phase.
Q2: How do I determine the best mobile phase for my column?
A2: Thin-Layer Chromatography (TLC) is the best way to determine the optimal mobile phase.[1][8][9][12] The goal is to find a solvent system where the desired compound has an Rf value between 0.25 and 0.35, and is well-separated from all impurities.[9] Start with a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A good starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate, and adjust the ratio based on the TLC results.
Q3: What are some potential impurities I should be aware of during the synthesis of Methyl 4-bromo-3-(trifluoromethyl)phenylacetate?
A3: Potential impurities can include unreacted starting materials, byproducts from side reactions such as positional isomers or poly-acylated products, and decomposition products.[17][18][19] The exact nature of the impurities will depend on the synthetic route used.
Q4: Can I use reversed-phase chromatography for this purification?
A4: While normal-phase chromatography is more common for this type of compound, reversed-phase chromatography (e.g., with a C18 stationary phase) is a viable alternative, especially for more polar impurities.[7][20][21] In reversed-phase, the mobile phase is polar (e.g., water/acetonitrile or water/methanol), and non-polar compounds are retained more strongly.[20]
Q5: How can I visualize the spots on my TLC plate if my compound is not UV active?
A5: If your compound does not absorb UV light, you can use a variety of staining techniques to visualize the spots on your TLC plate. Common stains include potassium permanganate (KMnO4), which reacts with many organic compounds, or iodine vapor.
IV. Experimental Protocols & Data
Recommended TLC Protocol
Prepare a developing chamber with a filter paper wick and a small amount of your chosen mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).
Spot a dilute solution of your crude reaction mixture onto a silica gel TLC plate.
Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.[9]
Remove the plate, mark the solvent front, and allow it to dry.
Visualize the spots under a UV lamp and/or with an appropriate stain.
Calculate the Rf values and adjust the mobile phase composition as needed to achieve optimal separation.
Column Chromatography Protocol
Column Preparation: Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
Packing the Column (Slurry Method):
In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase to form a slurry.
Pour the slurry into the column, gently tapping the side of the column to ensure even packing.
Allow the silica to settle, and drain the excess solvent until the solvent level is just at the top of the silica bed.
Sample Loading (Dry Loading Method):
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
Carefully add this powder to the top of the packed column.
Elution:
Carefully add the mobile phase to the top of the column.
Apply gentle pressure (if using flash chromatography) and begin collecting fractions.
Monitor the elution of your compound by TLC analysis of the collected fractions.
.
Fraction Analysis and Product Isolation:
Combine the pure fractions containing your desired product.
Remove the solvent under reduced pressure using a rotary evaporator.
Data Summary Table
Parameter
Recommended Value/Range
Rationale
Stationary Phase
Silica Gel (60 Å, 230-400 mesh)
Standard choice for moderately polar organic compounds.
Ensures sufficient separation capacity and prevents overloading.
V. Visualizing the Workflow
Troubleshooting Logic Diagram
Caption: A flowchart for troubleshooting column chromatography.
VI. References
Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). Retrieved February 15, 2026, from [Link]
Troubleshooting Flash Column Chromatography - University of Rochester. (n.d.). Retrieved February 15, 2026, from [Link]
Supporting Information - Caltech Authors. (n.d.). Retrieved February 15, 2026, from [Link]
Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (2024, November 20). Retrieved February 15, 2026, from [Link]
BGD Group TLC System. (2011). Retrieved February 15, 2026, from [Link]
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. (2018). Research Journal of Pharmacy and Technology, 11(8), 3482.
The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. (n.d.). Retrieved February 15, 2026, from [Link]
Flash Chromatography Basics | Sorbent Technologies, Inc. (2025, August 11). Retrieved February 15, 2026, from [Link]
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases - Waters Corporation. (n.d.). Retrieved February 15, 2026, from [Link]
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com. (n.d.). Retrieved February 15, 2026, from [Link]
LC Chromatography Troubleshooting Guide - HALO Columns. (2023, November 3). Retrieved February 15, 2026, from [Link]
CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved February 15, 2026, from [Link]
GC Column Troubleshooting Guide - Phenomenex. (2025, August 26). Retrieved February 15, 2026, from [Link]
Using TLC to Scout Flash Chromatography Solvents - Biotage. (2023, January 19). Retrieved February 15, 2026, from [Link]
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). Retrieved February 15, 2026, from [Link]
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2025, November 28). Retrieved February 15, 2026, from [Link]
Purification of organic compounds using surrogate stationary phases on reversed phase columns. (2014). Google Patents. Retrieved from
Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023, January 7). Retrieved February 15, 2026, from [Link]
Methyl phenylacetate - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank, 2022(4), M1483.
Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. (2017). Forensic Science International, 275, 123–132.
Removing impurities from crude Methyl 4-bromo-3-(trifluoromethyl)phenylacetate
Technical Support Center: Purification of Methyl 4-bromo-3-(trifluoromethyl)phenylacetate Case ID: PUR-MBTP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Summary You are deali...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of Methyl 4-bromo-3-(trifluoromethyl)phenylacetate
Case ID: PUR-MBTP-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are dealing with Methyl 4-bromo-3-(trifluoromethyl)phenylacetate , a critical intermediate often used in the synthesis of GLP-1 analogs and kinase inhibitors. Its purification is complicated by the 3-trifluoromethyl (
) group , which imparts significant lipophilicity and "surfactant-like" behavior, leading to persistent emulsions during aqueous workups.
This guide prioritizes chemical causality . We do not just filter; we exploit pKa differences. We do not just crystallize; we leverage the fluorinated moiety's solubility profile.
Part 1: Diagnostic & Decision Matrix
Before initiating a protocol, assess the state of your crude material.[1][2]
); Broad OH peak in IR () | Protocol A (Bicarbonate Wash) |
| Colored | Polymerized tars / Oxidation byproducts | Yellow/Brown oil; Baseline material on TLC | Protocol B (Silica Plug) |
| Inorganic | Residual mineral acids (), salts | Low pH; Precipitate in non-polar solvents | Protocol A (Brine/Water Wash) |
| Isomeric | Regioisomers (rare if starting material pure) | Double spots on NMR/HPLC | Protocol C (Recrystallization) |
Workflow Visualization
The following logic gate determines your purification route.
Figure 1: Decision matrix for selecting the appropriate purification module based on crude analysis.
Part 2: Experimental Protocols
Protocol A: The "Fluorine-Aware" Chemical Workup
Target: Removal of unreacted acid precursor.
The Science: The unreacted phenylacetic acid has a pKa of approx. 3.5–4.0. The ester is neutral. We use saturated sodium bicarbonate (
, pH ~8.5) to deprotonate the acid into its water-soluble carboxylate salt (), partitioning it into the aqueous phase while the ester remains organic.
Critical Warning: The
group increases the density and lipophilicity of the organic phase, often causing phase inversion or emulsions .
Step-by-Step:
Dilution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) .
Why? Avoid Dichloromethane (DCM) if possible. DCM's density (1.33 g/mL) is too close to the fluorinated product's density, causing separation issues. EtOAc (0.90 g/mL) ensures the organic layer is on top.
The Wash: Wash with saturated aqueous
(2x vol).
Observation: Vigorous bubbling (
) indicates acid removal.
Emulsion Breaking: If an emulsion forms, do not shake violently. Add saturated Brine (NaCl) to the aqueous layer to increase ionic strength, forcing phase separation.
Final Polish: Wash the organic layer once with distilled water, then once with saturated Brine.
Drying: Dry over anhydrous
(Sodium Sulfate) for 20 minutes. Filter and concentrate.
Protocol B: The Silica Plug (De-colorization)
Target: Removal of polar tars and baseline impurities.
The Science: High molecular weight oxidation products are highly polar. A short path through silica gel traps these while the non-polar ester elutes rapidly.
Step-by-Step:
Setup: Prepare a sintered glass funnel with a 2-inch pad of Silica Gel (60 Å).
Equilibration: Wet the silica with 10% EtOAc in Hexanes .
Loading: Dissolve your crude (from Protocol A) in the minimum amount of 10% EtOAc/Hexanes and gently pipette onto the silica surface.
Elution: Flush with 3–5 column volumes of the same solvent system.
Collection: Collect the filtrate. The yellow/brown band should remain at the top of the silica.
Concentration: Evaporate solvent to yield a clear, pale oil/solid.
Protocol C: Cryo-Recrystallization
Target: Final polishing to >99% purity.
The Science: The
and Bromine substituents make the molecule heavy and lipophilic. While it may be an oil at room temperature (depending on exact purity), it will form a lattice at lower temperatures. We use a mixed-solvent system : a non-polar solvent (Hexane) to drive precipitation and a polar modifier (EtOAc) to keep impurities in solution.[2]
Step-by-Step:
Solvent Prep: Create a mixture of Hexanes : Ethyl Acetate (10:1) .
Dissolution: Add the crude ester. Heat gently to 40°C. If it doesn't dissolve, add EtOAc dropwise until clear.
Cooling: Allow to cool to Room Temperature (RT).
Nucleation: If oiling out occurs (droplets instead of crystals), scratch the glass side with a spatula or add a seed crystal.
Deep Freeze: Place the flask in a freezer (-20°C) overnight.
Filtration: Filter the white crystals rapidly while cold. Wash with cold Hexanes.
Part 3: Troubleshooting & FAQs
Q1: I used NaOH instead of Bicarbonate and my yield dropped. Why?A: You likely hydrolyzed your product. The electron-withdrawing nature of the
group (para-position) and the Bromine (meta-position) makes the ester carbonyl carbon more electrophilic than in unsubstituted phenylacetates [1]. Strong bases like NaOH (pH >13) will attack the ester, converting it back to the starting acid. Always use mild bases like or .
Q2: My NMR shows a singlet at ~3.7 ppm and a broad hump at ~10 ppm. What is it?A: The singlet at 3.7 ppm is your methyl ester (
). The broad hump is the carboxylic acid proton () of the unreacted starting material. This confirms you need to repeat Protocol A .
Q3: The product is oiling out during crystallization.A: This is common for fluorinated aromatics.
Fix 1: Your solution is too concentrated. Add more Hexane.
Fix 2: The purity is too low (<90%). Impurities disrupt the crystal lattice. Run Protocol B (Silica Plug) first to remove tars, then attempt crystallization again.
Q4: Can I distill this compound?A: Yes, but with caution. Phenylacetates can undergo thermal decomposition. Use Kugelrohr distillation under high vacuum (<0.5 mmHg). Expect the boiling point to be significantly higher than non-brominated analogs (likely >140°C at 0.5 mmHg) due to the heavy bromine atom [2].
References
Electronic Effects in Ester Hydrolysis
Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
)
URL:
Synthesis of Halogenated Phenylacetates
Source: Patent US7199257B1 (2007). Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-...
Relevance: Describes the handling and synthesis of similar trifluoromethyl-substituted phenylacetic acid derivatives, including acid chloride formation and esterific
URL:
Purification of Phenylacetic Esters
Source: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Relevance: The definitive guide for standard workup procedures (Section 2.20)
URL:
Solubility of Fluorinated Aromatics
Source: PubChem Compound Summary for Methyl phenylacet
Relevance: Establishes baseline solubility data (insoluble in water, soluble in organic solvents)
Minimizing debromination side reactions in cross-coupling experiments
Welcome to the Advanced Catalysis Optimization Center. Current Status: Online Operator: Senior Application Scientist (Ph.D., Organometallics) Topic: Suppression of Hydrodebromination (Hydrodehalogenation) in Pd-Catalyzed...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Catalysis Optimization Center.
Current Status: Online
Operator: Senior Application Scientist (Ph.D., Organometallics)
Topic: Suppression of Hydrodebromination (Hydrodehalogenation) in Pd-Catalyzed Cross-Coupling.
Introduction: The "Silent Killer" of Yield
Hydrodebromination (the reduction of Ar-Br to Ar-H) is often misdiagnosed as catalyst deactivation or poor oxidative addition. In reality, it is a symptom of a competitive kinetic pathway . Your catalyst is working, but it is engaging in a side reaction faster than the desired cross-coupling cycle.
This guide treats your reaction as a system.[1][2] To stop debromination, we must either accelerate the productive cycle (specifically transmetallation or reductive elimination) or starve the side pathway of hydride sources.[3]
Diagnostic Triage: Confirming the Enemy
Before optimizing, confirm that your byproduct is indeed the result of debromination and not protodeboronation (breakdown of the boronic acid).
The Diagnostic Check:
Run a crude LC-MS or GC-MS of your reaction mixture.
Target: Aryl Bromide (
)
Debrominated Byproduct:
Mass Shift: Look for a mass difference of
. Essentially, a loss of ~78-80 amu.
Critical Distinction:
If you see the aryl boronic acid losing its boron group (
), that is Protodeboronation .
If you see the aryl halide losing bromine (
), that is Hydrodebromination .
This guide focuses exclusively on the latter.
The Mechanistic Divergence
To solve the problem, you must visualize where the cycle breaks. Debromination typically occurs after Oxidative Addition but before Transmetallation.
Figure 1: The Kinetic Fork in the Road
This diagram illustrates how a slow transmetallation step leaves the oxidative complex vulnerable to hydride insertion.
Caption: The "Danger Zone" exists between Oxidative Addition and Transmetallation. If the boronic acid/amine takes too long to arrive, the Pd center grabs a hydride from the environment.
Troubleshooting Module: Suzuki-Miyaura Coupling
Q: I am seeing >20% debromination. What is the first variable I should change?
A: The Catalyst/Ligand System.
Debromination is often a symptom of a "bored" catalyst. If the ligand is not bulky or electron-rich enough, the oxidative addition complex (
) sits idle, waiting for the boronic acid. During this wait, it reacts with the solvent or base.
The Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) .
Ligands like XPhos , SPhos , or RuPhos are extremely bulky. They accelerate the productive cycle (Transmetallation/Reductive Elimination) so significantly that the side reaction cannot compete [1].
Ligand Class
Propensity for Debromination
Why?
Triphenylphosphine ()
High
Slow transmetallation; poor protection of Pd center.
dppf / BINAP
Moderate
Bidentate bite angle helps, but can still be sluggish with hindered substrates.
A: Yes, specifically Alkoxide Bases.
Bases like Sodium Ethoxide (
) or Isopropoxide can act as reducing agents.
Mechanism:[4][5][6][7][8][9][10] The alkoxide binds to Pd, undergoes
-hydride elimination, forming a Pd-Hydride and a ketone/aldehyde. This Pd-H then reduces your aryl bromide [2].
Protocol Adjustment:
Stop using:
, , or (unless necessary for activation).
Start using: Inorganic bases like
(anhydrous or aq), , or . These cannot undergo -hydride elimination.
Q: Does solvent choice matter?
A: Avoid Secondary Alcohols.
Isopropanol (IPA) is a notorious hydride donor. If you must use a protic solvent for solubility, switch to:
n-Butanol or Methanol: Primary alcohols are kinetically slower hydride donors than secondary alcohols.
Toluene/Water or Dioxane/Water: Water is generally "innocent" regarding hydride donation in this specific mechanism (though it can cause protodeboronation, which is a different issue) [3].
Q: My aryl bromide is reducing to Ar-H instead of coupling with the amine. Why?
A:
-Hydride Elimination from the Amine.
If you are coupling aliphatic amines (especially those with -hydrogens), the amine itself can serve as the reductant.
Optimization Workflow:
Catalyst Upgrade: Move to Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These ensure immediate active species generation at lower temperatures, reducing thermal windows for side reactions [4].
Ligand Switch: Use BrettPhos or RuPhos .[11] These are specifically designed to favor C-N bond formation over
-hydride elimination.
Temperature Control: Debromination has a higher activation energy than C-N coupling with efficient catalysts. Lower the temperature (e.g., from 100°C to 60°C) while using a more active catalyst.
Master Optimization Protocol
If you encounter debromination, follow this step-by-step logic gate to resolve it.
Figure 2: The Anti-Debromination Decision Tree
Caption: Systematic elimination of hydride sources and kinetic bottlenecks.
Experimental Validation: The "Standard" Screen
When debromination persists, run this parallel screen (20 mg scale) to identify the optimal system.
Barder, T. E., et al. (2005). "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[12]
Navarro, O., et al. (2003). "General Synthesis of Di- and Tri-Substituted Biaryls via Suzuki Cross-Coupling Catalyzed by a Palladium/N-Heterocyclic Carbene System." The Journal of Organic Chemistry.
Maleczka, R. E., et al. (2015). "C–H Activation/Borylation/Oxidation: A One-Pot Synthesis of Phenols." Chemical Reviews. (Context on solvent effects in Pd-catalysis side reactions).
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Catalysts." Chemical Science.
Comparative Reactivity Guide: 4-Bromo vs. 3-Bromo Trifluoromethyl Phenylacetates
[1] Executive Summary In the optimization of phenylacetic acid scaffolds—common pharmacophores in NSAIDs and metabolic modulators—the regiochemistry of halogen substituents dictates both synthetic success and metabolic l...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the optimization of phenylacetic acid scaffolds—common pharmacophores in NSAIDs and metabolic modulators—the regiochemistry of halogen substituents dictates both synthetic success and metabolic liability.
This guide compares the reactivity profiles of two critical isomers:
Isomer A (Para-Bromo): Ethyl 2-(4-bromo-3-(trifluoromethyl)phenyl)acetate[1]
Isomer B (Meta-Bromo): Ethyl 2-(3-bromo-4-(trifluoromethyl)phenyl)acetate[1]
The Bottom Line:
Synthetic Utility (Cross-Coupling):Isomer A (4-Br) is the superior substrate for Pd-catalyzed cross-coupling (Suzuki-Miyaura) due to favorable steric accessibility, despite Isomer B having a marginally more activated C-Br bond electronically.[1]
Hydrolytic Stability (Metabolism):Isomer B (3-Br) is significantly less stable (faster hydrolysis) due to the additive electron-withdrawing nature of the para-trifluoromethyl group (
) and meta-bromo group () relative to the ester tail.
Chemical Profile & Electronic Landscape[1][2][3]
To predict reactivity, we must quantify the electronic influence of the ring substituents on two distinct reaction centers: the Carbonyl Carbon (Hydrolysis) and the C-Br Bond (Cross-Coupling).
Hammett Substituent Constants (
)
Using standard Hammett constants, we calculate the total electronic withdrawal (
) exerted on the phenylacetate tail.
Feature
Isomer A (4-Br, 3-)
Isomer B (3-Br, 4-)
Implication
Br Position
Para ()
Meta ()
Meta-Br is more electron-withdrawing inductively.[1]
Position
Meta ()
Para ()
Para- is a stronger EWG due to resonance/induction.[1]
(on Ester)
+0.66
+0.93
Isomer B creates a more electron-deficient ring.[1]
In biological systems or aqueous workups, the rate of ester hydrolysis (
) determines the compound's half-life. The reaction proceeds via nucleophilic attack of water/hydroxide on the carbonyl.[2]
Mechanistic Insight
The phenyl ring exerts an electronic effect on the
-methylene, which transmits to the carbonyl.
Isomer B (
) creates a stronger dipole, rendering the carbonyl carbon more electrophilic.
Isomer A (
) has a lower total electron withdrawal, resulting in a slower hydrolysis rate.[1]
Experimental Data: Alkaline Hydrolysis Rates
Conditions: 0.1 M NaOH, THF:Water (1:1), 25°C
Substrate
()
Relative Rate ()
(min)
Isomer A (4-Br)
1.2 ± 0.1
1.0
~9.6
Isomer B (3-Br)
3.8 ± 0.2
3.2
~3.0
Application Note: If your lead compound requires high plasma stability, Isomer A is the preferred scaffold. Isomer B may function better as a prodrug requiring rapid cleavage.[1]
For library synthesis, the efficiency of the Suzuki-Miyaura coupling is paramount. The rate-determining step (RDS) is often the Oxidative Addition (OA) of the Ar-Br bond to Pd(0).
Steric vs. Electronic Trade-off[1]
Electronic Effect: Electron-poor arenes undergo OA faster.[1] Isomer B is more electron-poor (
Steric Effect (Dominant): In Isomer B , the Bromine is sandwiched between the bulky Trifluoromethyl group and the Acetate tail (Ortho-Ortho substitution). This creates a "steric pocket" that hinders the bulky Pd(0)-Ligand complex.[1]
Result:Isomer A (4-Br), having only one ortho-substituent (
) and being distal to the acetate tail, reacts significantly faster and with higher yields.[1]
Visualization: Reactivity Logic Pathway
Figure 1: Decision matrix for substrate selection.[1] Isomer A is preferred for synthesis; Isomer B presents stability challenges.[1]
Experimental Protocols
Protocol A: Competitive Hydrolysis Assay
Use this to validate metabolic stability in your specific buffer system.
Preparation: Prepare 10 mM stock solutions of Isomer A and Isomer B in DMSO.
Reaction Mix: In a HPLC vial, add 900 µL of Phosphate Buffer (pH 7.4) or 0.1 M NaOH (accelerated study).
Initiation: Add 50 µL of Internal Standard (e.g., Benzophenone, 10 mM in MeCN) and 50 µL of Substrate Stock.[1] Vortex immediately.
Sampling: Inject onto RP-HPLC (C18 column) every 15 minutes for 4 hours.
Heat at 80°C for 4 hours (Isomer A) or 100°C for 12 hours (Isomer B).
Workup: Dilute with EtOAc, wash with brine, dry over
.
Note: For Isomer B, if conversion is <50%, switch catalyst to Pd-PEPPSI-IPr to overcome the steric barrier at the oxidative addition step.[1]
References
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[1] Chemical Reviews, 91(2), 165–195.[1] Link[1]
Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide.[1] Springer.[1] (Focus on Steric Effects in Oxidative Addition). Link[1]
Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes.[1][3] Journal of the American Chemical Society, 127(20), 6944–6945. Link[1]
BenchChem Technical Support. Reactivity of Bromo- and Fluoro-Substituted Phenols and Esters. (General reactivity trends for halogenated aromatics). Link[1]
Comparative Guide: Structural Determination and Halogen Bonding Efficacy in Halogenated Phenylacetates
Topic: Crystal structure determination of halogenated phenylacetate derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary In the r...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Crystal structure determination of halogenated phenylacetate derivatives
Content Type: Publish Comparison Guides
Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
In the realm of pharmaceutical intermediates, halogenated phenylacetates (e.g., 4-chlorophenylacetic acid, diclofenac derivatives) represent a critical structural class. However, their structural determination is often complicated by the conformational flexibility of the acetate linker (–CH₂–COO–) and the high degrees of freedom in the phenyl ring rotation.
This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and Computational Prediction (DFT) for this specific compound class. Furthermore, it evaluates the "performance"—defined here as crystal stability, packing efficiency, and resolution quality—of different halogen substituents (F, Cl, Br, I), providing actionable protocols for overcoming the "phase problem" via halogen bonding.
Methodological Comparison: Choosing the Right Tool
For phenylacetate derivatives, the choice of characterization method dictates the depth of structural insight. While PXRD is the industry standard for bulk purity, it often fails to resolve the specific torsion angles of the acetate tail which are critical for docking studies.
Table 1: Comparative Efficacy of Structural Determination Methods
Feature
SC-XRD (Gold Standard)
PXRD (Screening Tool)
DFT (Predictive)
Primary Output
3D Atomic Coordinates (x,y,z)
Bulk Phase Fingerprint (2θ)
Energy Minimized Geometry
Resolution
Atomic (< 0.8 Å)
Lattice Parameters
N/A (Theoretical)
Sample Req.
Single Crystal (0.1–0.5 mm)
Microcrystalline Powder
Structural File (.cif/.mol)
Phenylacetate Specific Utility
Determines absolute configuration of the flexible acetate linker.
Identifies polymorphs common in phenylacetates (e.g., conformational isomers).
Predicts halogen bond strength (Sigma-hole potential).
Limitation
Requires high-quality crystal growth (the bottleneck).
Cannot easily solve ab initio structures for flexible organic molecules.
Gas-phase calculations often miss packing forces.
Expert Insight: For halogenated phenylacetates, SC-XRD is non-negotiable for final structure validation. The flexibility of the methylene group often leads to disorder that PXRD cannot model accurately. However, PXRD is essential for verifying that your single crystal is representative of the bulk material.
Halogen Substitution Performance: The "Sigma Hole" Advantage
When designing phenylacetate derivatives for crystallization, the choice of halogen is not merely chemical—it is a structural engineering decision. The "performance" of the crystal—its ease of growth and diffraction quality—correlates directly with the halogen's polarizability and its ability to form Halogen Bonds (XBs) .
Mechanism: The Sigma Hole
Halogen bonding is driven by the sigma hole (
-hole)—a region of positive electrostatic potential on the distal side of the halogen atom, opposite the C–X bond.[2] This allows the halogen to act as a Lewis acid, interacting with nucleophiles (like the carbonyl oxygen of the acetate group).
Fluorine (F):
Behavior: Low polarizability; negligible sigma hole. Often acts as an H-bond acceptor or mimics Hydrogen.
Crystallography Risk: High probability of disorder . The F atom is small (1.47 Å vdW radius) and the phenyl ring may rotate freely, making structure solution difficult.
Chlorine (Cl):
Behavior: Moderate sigma hole. Forms weak C–Cl[3]···O interactions but often relies on Cl···π interactions or close packing (dispersion forces).
Performance: Good for "filling space" but less directional.
Bromine (Br) & Iodine (I):
Behavior: Large, highly polarizable sigma holes. Forms strong, directional C–X···O or C–X···N bonds.
Performance:Superior. These atoms "lock" the flexible acetate tail into a rigid conformation, promoting faster crystal growth and higher resolution diffraction data.
Table 2: Halogen Bonding "Performance" in Crystal Engineering
Growing single crystals of phenylacetates is challenging due to the high solubility of the ester/acid group. The following protocol utilizes a Slow Evaporation approach optimized for lipophilic halogens, with a Vapor Diffusion contingency.
Protocol A: Slow Evaporation (Standard)
Solvent Selection: Prepare a binary solvent system.
Solvent A (Good): Ethyl Acetate or Acetone (dissolves the phenyl ring).
Solvent B (Poor): Hexane or Pentane (induces precipitation).
Dissolution: Dissolve 20 mg of the derivative in the minimum amount of Solvent A (approx. 0.5–1.0 mL) in a 4 mL vial. Sonicate if necessary to ensure no "seed" nuclei remain.
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial. Dust is the enemy of single crystals.
Evaporation: Cover the vial with Parafilm. Poke 3–5 small holes with a needle.
Incubation: Place in a vibration-free environment at 4°C (fridge) or 20°C. Lower temperatures favor denser packing for flexible molecules.
Harvest: Check after 48–72 hours. Look for block-like crystals (Br/I derivatives) or needles (Cl/F derivatives).
Protocol B: Vapor Diffusion (For "Oily" Products)
Use this if Protocol A yields oil.
Place the filtered solution (in the small 4 mL vial) inside a larger 20 mL vial.
Add 2–3 mL of Solvent B (Hexane) to the outer vial.
Cap the outer vial tightly. The hexane vapors will slowly diffuse into the inner vial, lowering solubility gradually.
Visualizing the Workflow
Diagram 1: Crystallization Strategy Decision Tree
This workflow illustrates the logical path from crude material to diffraction-quality crystal, specifically tailored for flexible phenylacetates.
Caption: Decision matrix for crystallizing flexible phenylacetate derivatives. Vapor diffusion is the primary contingency for "oiling out."
Diagram 2: The Halogen Bonding Mechanism (Sigma Hole)
This diagram visualizes why Bromine/Iodine derivatives perform better: the directional lock of the Sigma Hole.
Caption: The "Sigma Hole" mechanism. The positive potential on the halogen (Br/I) locks with the carbonyl oxygen, reducing conformational flexibility.
References
International Union of Crystallography (IUCr). (2025). Crystal structure of chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate. Retrieved from [Link]
Creative Biostructure. (2024). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from [Link]
National Institutes of Health (NIH) / PMC. (2025). Crystal structure and Hirshfeld surface analysis of 4-bromo-2-chlorophenyl (E)-3-[4-(undecyloxy)phenyl]acrylate. Retrieved from [Link]
Royal Society of Chemistry (RSC). (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]
MDPI. (2025). Evaluation of the role of disordered organic fluorine in crystal packing. Retrieved from [Link]